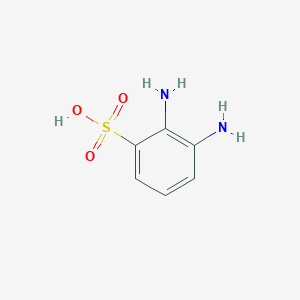

Diaminobenzenesulphonic acid

Description

Diaminobenzenesulphonic acid (C₆H₇N₂O₃S), specifically 2,5-diaminobenzenesulphonic acid, is a sulfonated aromatic compound with two amine groups at the 2 and 5 positions of the benzene ring. It is also known as p-phenylenediamine-2-sulfonic acid (IUPAC name: 1,4-diaminobenzene-2-sulfonic acid) and is identified by CAS number UP8112D78N . This compound is synthesized via sulfonation of p-phenylenediamine or direct amination of sulfonated benzene derivatives.

Properties

Molecular Formula |

C6H8N2O3S |

|---|---|

Molecular Weight |

188.21 g/mol |

IUPAC Name |

2,3-diaminobenzenesulfonic acid |

InChI |

InChI=1S/C6H8N2O3S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,7-8H2,(H,9,10,11) |

InChI Key |

UGEHFOSBNBEWMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)O)N)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Diaminobenzenesulphonic acids serve as crucial intermediates in the synthesis of various pharmaceutical compounds. For instance:

- Synthesis of Benzimidazoles : The 3,4-diaminobenzenesulphonic acid is utilized in the preparation of benzimidazoles, which are important in developing anti-cancer and anti-inflammatory drugs. This compound can be reacted with other reagents to yield complex structures that exhibit biological activity .

- Antimicrobial Agents : Research has shown that derivatives of diaminobenzenesulphonic acid possess antimicrobial properties. These compounds can be modified to enhance their efficacy against various pathogens, making them candidates for new antibiotics .

Dye Production

The dye industry extensively uses diaminobenzenesulphonic acids due to their ability to form azo dyes:

- Azo Dye Intermediates : 2,4-diaminobenzenesulphonic acid is a key intermediate in synthesizing azo dyes. These dyes are characterized by their vivid colors and are widely used in textiles and food coloring. The compound can undergo diazotization followed by coupling reactions to produce a variety of dyes .

- Environmental Considerations : The production processes for dyes involving diaminobenzenesulphonic acids have been optimized to reduce environmental impact. New methods aim to minimize waste and improve yield, addressing concerns about pollution associated with traditional dye manufacturing processes .

Advanced Materials

Diaminobenzenesulphonic acids are also explored in the development of advanced materials:

- Covalent Organic Frameworks : Research indicates that diaminobenzenesulphonic acids can be used as building blocks for covalent organic frameworks (COFs). These materials have potential applications in gas storage, separation technologies, and catalysis due to their tunable porosity and chemical stability .

- Conductive Polymers : The sodium salt form of this compound is employed in synthesizing polyimide-based materials with electrorheological properties. These materials can change viscosity under an electric field, making them suitable for applications in smart fluids and actuators .

Case Studies

| Application Area | Case Study Reference | Findings |

|---|---|---|

| Pharmaceuticals | Patent ES2398647T3 | Demonstrated effective synthesis routes for pharmaceutical intermediates. |

| Dye Production | Patent WO2008011830A1 | Improved methods for synthesizing azo dyes with reduced environmental impact. |

| Advanced Materials | Article PMC8866435 | Developed COFs with enhanced properties using diaminobenzenesulphonic acids. |

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 187.20 g/mol

- Solubility : Highly soluble in water due to its polar sulfonic acid group; moderate solubility in polar organic solvents.

- Applications : Primarily used as an intermediate in dye manufacturing (azo dyes), pharmaceutical synthesis (e.g., antimalarial drugs), and corrosion inhibitors .

Comparison with Similar Compounds

Diaminobenzenesulphonic acid belongs to the broader class of aromatic sulfonic acids. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Analogues

Table 1: Comparative Analysis of this compound and Analogues

Key Research Findings

Reactivity: The dual amine groups in 2,5-diaminobenzenesulphonic acid enable it to form stable diazonium salts, critical for azo dye synthesis. In contrast, monosubstituted analogues like 2-aminobenzenesulfonic acid exhibit lower reactivity in coupling reactions . Methylated derivatives (e.g., 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid) show reduced aqueous solubility but improved thermal stability, making them suitable for high-temperature dyeing processes .

Acidity and Solubility: Disulfonic acids (e.g., 4,4'-diaminobiphenyl-2,2'-disulfonic acid) exhibit stronger acidity (pKa ~0.5) compared to monosulfonic acids (pKa ~1.5–2.0), enhancing their utility in ion-exchange applications . Surfactant-like compounds (e.g., dodecylbenzenesulfonic acid) form micelles in aqueous solutions, a property absent in this compound due to its lack of hydrophobic alkyl chains .

Toxicity and Regulation: this compound is classified as corrosive, requiring handling precautions similar to dodecylbenzenesulfonic acid . Biphenyl disulfonic acids are subject to EPA regulations under the Toxic Substances Control Act (TSCA) due to their persistence in aquatic environments .

Preparation Methods

Reaction Conditions and Optimization

The predominant method for synthesizing 3,4-DABS involves sulfonating 1,2-diaminobenzene (1,2-DAB) with concentrated sulfuric acid or oleum (SO₃-enriched H₂SO₄). Key parameters include:

-

Sulfonating Agent : Anhydrous H₂SO₄ (100%) or oleum with up to stoichiometric SO₃.

-

Temperature : 100–160°C, with higher temperatures (>140°C) accelerating reaction kinetics but risking decomposition.

-

Time : 1–20 hours, depending on SO₃ content and temperature.

A representative procedure dissolves 2.0 moles of 1,2-DAB in 1,110 g of 100% H₂SO₄, heats the mixture at 100°C for 2–3 hours, then adds 275 g of 65% oleum (2.23 moles SO₃) and stirs at 140°C for 2 hours. Post-reaction, dilution with water or ice precipitates 3,4-DABS, which is filtered and washed with dilute H₂SO₄ to remove residual reactants.

Table 1: Comparative Analysis of 3,4-DABS Synthesis Methods

Purification and Challenges

Crude 3,4-DABS often contains disulfonic acid derivatives due to over-sulfonation. Patent ES2398647T3 mitigates this by diluting the reaction mixture to 30–75% H₂SO₄ concentration post-sulfonation, selectively precipitating 3,4-DABS while leaving disulfonic acids dissolved. Further purification involves hot-water dissolution and activated carbon treatment to adsorb colored impurities.

Synthesis of 2,4-Diaminobenzenesulphonic Acid from m-Phenylenediamine

Solvent-Mediated Sulfonation

2,4-DABS is synthesized via sulfonation of m-phenylenediamine (m-PDA) in high-boiling solvents like phosphoric acid or aromatic hydrocarbons (e.g., xylene, trimethylbenzene). This approach circumvents excessive H₂SO₄ use, addressing environmental and cost concerns:

-

Solvent Role : High-boiling solvents (e.g., boiling point >140°C) prevent volatilization and improve reagent miscibility.

A patented method dissolves m-PDA in polyphosphoric acid, adds H₂SO₄, and heats at 180°C for 6 hours. The mixture is quenched in ice-water, neutralized with NaOH, and filtered to isolate 2,4-DABS.

Advantages Over Traditional Routes

Conventional 2,4-DABS synthesis via 2,4-dinitrochlorobenzene sulfonation suffers from low yields (50–60%) and hazardous by-products. Direct sulfonation of m-PDA simplifies the pathway, reduces waste, and enhances atom economy.

Critical Analysis of Methodologies

Efficiency and Scalability

-

3,4-DABS Routes : High yields (75–92%) but require stringent temperature control to avoid decomposition. Industrial scalability is feasible with continuous stirred-tank reactors (CSTRs).

-

2,4-DABS Routes : Solvent-based methods offer greener profiles but necessitate solvent recovery systems to offset costs .

Q & A

Q. How can researchers optimize the synthesis of diaminobenzenesulphonic acid to improve yield and purity?

Methodological Answer:

- Experimental Design : Use a factorial design of experiments (DOE) to systematically vary reaction parameters (e.g., temperature, molar ratios, solvent systems). Monitor reaction progress via HPLC or TLC .

- By-product Minimization : Employ recrystallization or column chromatography for purification, validated by NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .

- Data Analysis : Quantify yield and purity using calibration curves from UV-Vis spectroscopy or HPLC area-percentage methods. Report uncertainties in measurement protocols .

Q. What analytical techniques are essential for characterizing this compound’s stability under varying pH conditions?

Methodological Answer:

- Stability Profiling : Conduct accelerated stability studies (e.g., 25°C/60% RH, 40°C/75% RH) with periodic sampling. Use pH-metric titrations to assess sulfonic acid group dissociation .

- Degradation Analysis : Pair LC-MS to identify degradation products and FT-IR to monitor functional group changes. Tabulate degradation kinetics (e.g., half-life) in a structured format:

| pH | Temperature (°C) | Half-life (days) | Major Degradation Pathway |

|---|---|---|---|

| 3 | 25 | 90 | Hydrolysis |

| 7 | 40 | 30 | Oxidation |

Q. How can researchers validate the reproducibility of this compound’s solubility data across different solvent systems?

Methodological Answer:

- Solubility Protocols : Use the shake-flask method with HPLC quantification. Perform triplicate measurements and calculate standard deviations .

- Contradiction Resolution : Compare results with literature using Hansen solubility parameters. If discrepancies arise, evaluate solvent purity, equilibration time, and temperature control .

Advanced Research Questions

Q. What experimental and computational approaches can elucidate this compound’s role in catalytic mechanisms?

Methodological Answer:

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying catalyst concentrations. Apply the Michaelis-Menten model to derive kinetic parameters .

- Computational Integration : Perform DFT calculations to map transition states and compare with experimental activation energies. Validate using isotopic labeling (e.g., ¹⁸O) to trace reaction pathways .

Q. How can researchers resolve contradictions in reported toxicity data for this compound derivatives?

Methodological Answer:

- Data Harmonization : Conduct meta-analysis of existing studies, focusing on variables like exposure duration, cell lines, and assay protocols (e.g., MTT vs. LDH). Use funnel plots to assess publication bias .

- Mechanistic Clarification : Employ in vitro/in vivo models (e.g., zebrafish embryos) to test conflicting hypotheses. Cross-reference results with transcriptomic data to identify toxicity pathways .

Q. What methodologies are recommended for studying this compound’s interactions with biomacromolecules (e.g., proteins or DNA)?

Methodological Answer:

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with molecular docking simulations to predict interaction sites .

- Structural Analysis : Perform X-ray crystallography or cryo-EM (if applicable) to resolve binding conformations. Report resolution limits and refinement statistics .

Data Presentation and Interpretation

Q. How should researchers structure raw and processed data for publications on this compound?

Methodological Answer:

- Raw Data : Include in appendices with clear annotations (e.g., instrument settings, calibration curves). Use consistent units and uncertainty margins .

- Processed Data : Present in the main text as tables or graphs. For example:

Table : Solubility of this compound in Polar Solvents

| Solvent | Solubility (mg/mL) | SD (±) |

|---|---|---|

| Water | 120 | 5.2 |

| Ethanol | 45 | 3.8 |

Q. What statistical frameworks are appropriate for analyzing contradictory results in this compound’s environmental degradation studies?

Methodological Answer:

- Multivariate Analysis : Apply principal component analysis (PCA) to identify dominant variables (e.g., light exposure, microbial activity) causing data divergence .

- Error Propagation : Quantify uncertainties from sampling methods and instrument precision using Monte Carlo simulations .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound’s synthetic protocols?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.